KRC-108

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Experimental Evidence and Protocols

To evaluate KRC-108, researchers employed standard biochemical and cell-based assays. The key methodologies are summarized below.

| Assay Type | Protocol Summary | Key Findings |

|---|---|---|

| In Vitro Kinase Assay [1] | Used HTRF KinEASE-TK kit with recombinant TrkA kinase domain, TK-substrate biotin, and ATP. Reaction in HEPES buffer with MgCl₂, DTT. Measured TR-FRET signal. | This compound directly inhibited TrkA kinase activity in a dose-dependent manner, with IC₅₀ calculated via nonlinear regression. |

| Cell Viability Assay (GI₅₀) [1] [2] | Cells plated in 96-well plates, treated with serial dilutions of this compound for 72 hours. Viability measured with tetrazolium-based EZ-Cytox kit; absorbance read at 490nm. | GI₅₀ values ranged from 0.01 to 4.22 µM across various cancer cell lines; ~220 nM in KM12C colon cancer cells [1] [3]. |

| Immunoblot Analysis [1] [2] | Cells lysed in SDS lysis buffer. Proteins resolved by SDS-PAGE, transferred to PVDF membrane, blocked with milk. Incubated with primary antibodies (e.g., p-Met, p-Trk, p-Akt, p-ERK, E-cadherin) and HRP-conjugated secondary antibodies. Detected by chemiluminescence. | Suppressed phosphorylation of TrkA and downstream effectors (Akt, PLCγ, ERK); Increased c-Met and E-cadherin in resistant cells [1] [2]. |

| In Vivo Xenograft Models [1] [3] | Athymic BALB/c nu/nu mice implanted with cancer cells (e.g., KM12C, HT29). Treated with this compound; tumor growth measured. | Exhibited dose-dependent anti-tumor activity in multiple xenograft models [1] [3]. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the primary signaling pathway affected by this compound in TrkA fusion-positive cancer cells.

This compound inhibits the constitutively active TrkA fusion protein, blocking downstream pro-survival pathways.

Insights for Drug Development Professionals

- Polypharmacology Opportunity: this compound's multi-kinase profile (c-Met, TrkA, Flt3, Ron) may be advantageous for treating tumors with co-dependencies or overcoming bypass resistance mechanisms [3] [4].

- Resistance Considerations: Studies show that resistance can emerge through c-Met protein overexpression and phosphorylation, accompanied by an epithelial transition mediated by E-cadherin upregulation and interaction with c-Met [2] [5]. This suggests that combination therapies targeting multiple pathways may be needed to overcome resistance.

- Differentiation from Clinical TRK Inhibitors: this compound represents a distinct chemical scaffold compared to FDA-approved first-generation TRK inhibitors (larotrectinib, entrectinib) and second-generation agents (selitrectinib, repotrectinib) designed to overcome on-target resistance mutations [1] [6]. This diversity is valuable for addressing resistance and adverse effects associated with specific chemical classes.

References

- 1. Characterization of KRC - 108 as a TrkA Kinase with... Inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to the c-Met inhibitor this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a multi- kinase - inhibitor as an anti-tumor agent... KRC 108 [link.springer.com]

- 4. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance to the c‑Met inhibitor - KRC induces the epithelial... 108 [spandidos-publications.com]

- 6. Zurletrectinib is a next-generation TRK inhibitor with strong ... [nature.com]

Core Mechanism of Action and Key Experimental Data

KRC-108, a benzoxazole compound, exerts its anti-tumor effects by directly inhibiting the TrkA kinase, which is encoded by the NTRK1 gene. This inhibition is crucial in cancers with NTRK1 gene fusions, where the resulting TrkA fusion protein is constitutively active, driving uncontrolled tumor growth [1] [2].

The table below summarizes the primary findings on its mechanism and cellular effects:

| Aspect | Description |

|---|---|

| Direct Target | Tropomyosin receptor kinase A (TrkA) [1] |

| Key Molecular Effect | Suppresses phosphorylation of TrkA downstream signaling molecules (Akt, PLCγ, ERK1/2) [1] [2] |

| Induced Cellular Processes | Cell cycle arrest, apoptotic cell death, and autophagy [1] |

| Validated Cancer Model | KM12C colon cancer cells (harboring NTRK1 gene fusion) [1] |

| In Vivo Efficacy | Exhibited anti-tumor activity in a KM12C cell xenograft model [1] [3] |

This compound is known as a multi-kinase inhibitor. Prior to its characterization as a TrkA inhibitor, it was reported to be a potent inhibitor of c-Met, Flt3, and ALK kinases [1] [4]. Another study also identified it as an inhibitor of Aurora A kinase activity [5].

Quantitative Data Summary

The anti-tumor potency of this compound is demonstrated through the following quantitative data:

| Parameter | Value | Context / Cell Line |

|---|---|---|

| TrkA Kinase IC₅₀ | Not explicitly stated | In vitro kinase assay [1] |

| Cellular GI₅₀ | ~220 nM | KM12C colon cancer cells [1] |

| In Vivo Efficacy | Significant tumor growth suppression | KM12C xenograft model in mice [1] [3] |

Key Experimental Protocols

The evidence for this compound's mechanism is derived from standard pre-clinical experimental methods.

In Vitro Kinase Assay

- Purpose: To measure direct inhibition of TrkA kinase activity by this compound.

- Method: A time-resolved fluorescence-based HTRF KinEASE-TK kit was used. The reaction included the TrkA kinase domain, TK-substrate biotin, and ATP. The compound was tested in a 3-fold serial dilution. After adding detection reagents, the TR-FRET signal was measured to calculate the percentage of inhibition and the IC₅₀ value [1].

Cell-Based Viability and Mechanism Assays

- Cell Line: KM12C human colon cancer cells (known to harbor an NTRK1 gene fusion) [1].

- Viability Assay: Cells were treated with this compound for 72 hours, and cell viability was assessed using a tetrazolium-based (EZ-Cytox) assay. The 50% growth inhibition (GI₅₀) value was calculated from the dose-response curve [1].

- Immunoblot Analysis: To investigate the effect on downstream signaling, KM12C cells were treated with this compound, lysed, and analyzed by Western blot. The blots were probed with antibodies against phosphorylated forms of Akt, PLCγ, and ERK1/2 to confirm the suppression of TrkA signaling pathways [1].

Experimental Workflow

The following diagram illustrates the logical flow of key experiments used to characterize this compound:

Interpretation and Research Context

- Promising Multi-Target Profile: The ability of this compound to inhibit TrkA, along with other kinases like c-Met and Aurora A, suggests potential for targeting multiple oncogenic pathways, which could be advantageous in treating heterogeneous tumors or overcoming resistance [1] [4] [5].

- Addressing Resistance: The development of TrkA inhibitors like this compound is part of a broader effort to create next-generation therapies that can overcome resistance mutations (e.g., solvent-front mutations like G595R) that emerge against first-generation TRK inhibitors like larotrectinib and entrectinib [1] [6]. While this compound itself is not specifically described as a next-generation inhibitor in the provided results, this is the competitive landscape it enters.

References

- 1. Characterization of this compound as a TrkA Kinase Inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a TrkA Kinase Inhibitor ... [koreascience.kr]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the Aurora A activity and growth ... [sciencedirect.com]

- 6. Zurletrectinib is a next-generation TRK inhibitor with strong ... [nature.com]

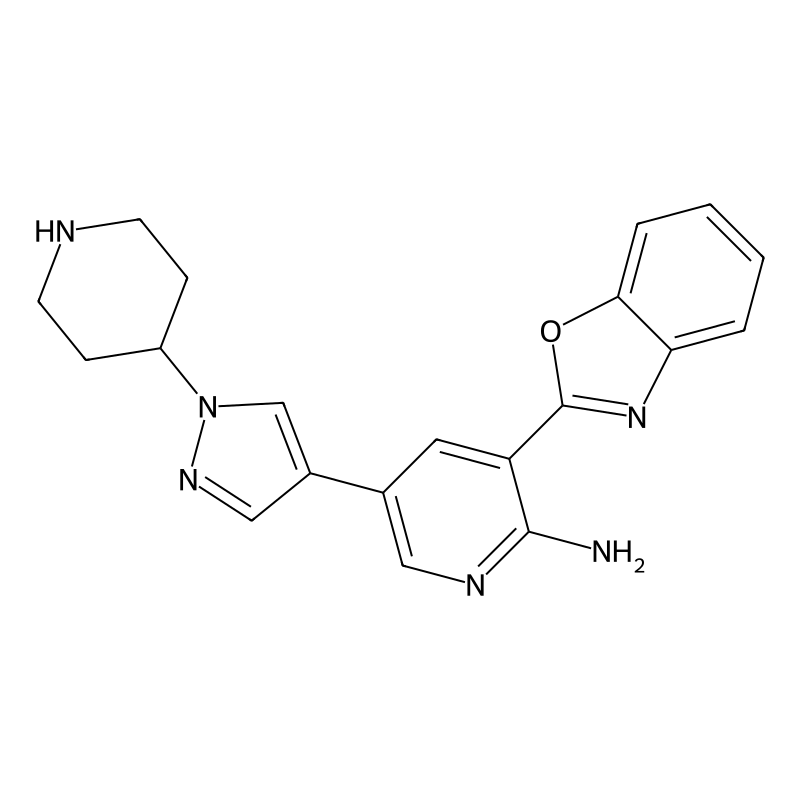

KRC-108 benzoxazole aminopyridine compound

Compound Overview and Primary Targets

KRC-108 is a synthetically designed small molecule with a core structure consisting of an aminopyridine scaffold substituted with a benzoxazole group [1] [2]. This specific chemical architecture places it within a class of compounds known to interact with the ATP-binding pocket of various kinase domains, thereby inhibiting their enzymatic activity. The compound was initially discovered during efforts to develop orally active c-Met kinase inhibitors but was subsequently found to possess broader polypharmacological properties [2].

This compound functions primarily as a multi-kinase inhibitor, demonstrating potent activity against a specific panel of receptor tyrosine kinases. Initial kinase profiling identified its key targets as c-Met, Ron, Flt3, and TrkA [1] [2]. Notably, this compound exhibits even greater potency against certain oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type kinase [2]. Subsequent research has expanded its known target spectrum to include Aurora A kinase [3] [4] and ALK [5], positioning it as a promising multi-targeted therapeutic agent for various cancer types.

Mechanisms of Action and Signaling Pathway Inhibition

Inhibition of TrkA Signaling in Colon Cancer

This compound demonstrates a potent inhibitory effect on Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene. Chromosomal rearrangements involving NTRK1 result in constitutively active TrkA fusion proteins, which act as oncogenic drivers in various cancers, including colon cancer [5] [6]. In KM12C colon cancer cells harboring NTRK1 gene fusion, this compound treatment resulted in:

- Suppression of downstream signaling through key pathways including Akt, phospholipase Cγ (PLCγ), and ERK1/2 [5] [6]

- Induction of multiple cell death mechanisms including apoptosis, cell cycle arrest, and autophagy [5]

- Significant anti-tumor activity in KM12C xenograft models, demonstrating its potential in vivo efficacy [5]

The following diagram illustrates the TrkA signaling pathway and this compound's mechanism of inhibition:

This compound inhibits both ligand-dependent and fusion-driven TrkA activation, suppressing downstream survival and proliferation signals.

Aurora A Kinase Inhibition and Mitotic Disruption

In colorectal cancer cells (HT-29), this compound directly inhibits Aurora A kinase activity, leading to profound disruption of mitotic processes [3] [4]. Aurora A is a serine/threonine kinase that plays crucial roles in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosomal alignment. The inhibition mechanism involves:

- Prevention of autophosphorylation at Thr288 in the activation loop of Aurora A, which is essential for its full activation [3]

- Downregulation of cyclin B1 and CDC2 expression, key regulators of G2/M phase transition [3] [4]

- Induction of G2/M cell cycle arrest and subsequent apoptosis through mitochondrial dysfunction [3]

- Inhibition of cancer cell migration, suggesting potential anti-metastatic properties [4]

The following diagram illustrates how this compound disrupts the mitotic process through Aurora A inhibition:

This compound-mediated Aurora A inhibition disrupts mitotic progression through multiple mechanisms, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Profiling and Anti-Proliferative Activity

Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibitory Activity | Biological Context | Citation |

|---|---|---|---|

| TrkA | Direct inhibition in kinase assays | KM12C colon cancer cells with NTRK1 fusion | [5] [6] |

| Aurora A | Inhibition of autophosphorylation at Thr288 | HT-29 colorectal cancer cells | [3] [4] |

| c-Met | Potent inhibition; stronger against mutant forms (M1250T, Y1230D) | Multiple cancer cell lines | [1] [2] |

| Ron | Potent multi-kinase inhibition | Broad anti-tumor activity | [1] [2] |

| Flt3 | Potent multi-kinase inhibition | Broad anti-tumor activity | [1] [2] |

| ALK | Inhibitory activity reported | Multi-kinase targeting profile | [5] |

Anti-Proliferative Activity Across Cancer Cell Lines

Table 2: Anti-Proliferative Activity (GI₅₀) of this compound

| Cancer Cell Line | Cancer Type | GI₅₀ Value (μM) | Molecular Context | Citation |

|---|---|---|---|---|

| Panel of various lines | Multiple cancer types | 0.01 - 4.22 | Broad anti-proliferative activity | [1] [2] |

| HT-29 | Colorectal cancer | Cytotoxicity demonstrated | Aurora A inhibition; G2/M arrest | [3] [4] |

| KM12C | Colon cancer | Growth suppression | NTRK1 gene fusion; TrkA inhibition | [5] [6] |

Experimental Protocols and Methodologies

In Vitro Kinase Activity Assay (TR-FRET)

The time-resolved fluorescence resonance energy transfer (TR-FRET) method provides a robust platform for quantifying this compound's inhibitory activity against various kinase targets [3] [5].

Procedure:

Reaction Setup: Prepare kinase reaction mixture containing:

- 0.1 μM TK-substrate biotin

- 500 μM ATP (or optimized concentration for specific kinases)

- 1 ng of recombinant kinase domain (TrkA, Aurora A, or other targets)

- 3-fold serial dilutions of this compound in kinase reaction buffer (50 mM HEPES [pH 7.0], 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN₃) [5]

Incubation: Allow the kinase reaction to proceed for appropriate time (typically 60 minutes) at room temperature.

Detection: Add detection reagents including EDTA to stop reaction, streptavidin-XL665, and anti-phosphosubstrate antibody conjugated with europium cryptate.

Measurement: Read TR-FRET signal using a multilabel plate reader (e.g., Victor X5) at 615 nm and 665 nm.

Data Analysis: Calculate inhibition percentage and determine IC₅₀ values by nonlinear regression using GraphPad Prism software [5].

Technical Notes:

- Optimal enzyme, ATP, and substrate concentrations should be established for each kinase target [7]

- DMSO concentration should be normalized across all dose points (typically ≤1%)

- Each assay should include appropriate controls (no enzyme, no inhibitor, etc.)

Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound have been extensively evaluated using tetrazolium-based viability assays across multiple cancer cell lines [3] [5].

Procedure:

Cell Seeding: Plate cells in 96-well plates at optimized densities:

Compound Treatment: Incubate cells with 3-fold serial dilutions of this compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Viability Measurement: Add tetrazolium-based EZ-Cytox reagent and incubate for additional 2-4 hours.

Absorbance Reading: Measure absorbance at appropriate wavelength (typically 450-490 nm) using a multilabel plate reader.

GI₅₀ Calculation: Determine 50% growth inhibition values using nonlinear regression analysis in GraphPad Prism software [5].

Cell Cycle and Apoptosis Analysis

Flow cytometry-based methods provide insights into this compound's mechanisms of action through cell cycle disruption and apoptosis induction [3] [7].

Cell Cycle Analysis Protocol:

Treatment: Expose cells (e.g., HT-29, HEL92.1.7) to varying concentrations of this compound for 24-48 hours.

Fixation: Harvest cells and fix with 4% formalin or 70% ethanol.

Staining: Treat with RNase A (4 mg/ml) and stain DNA with propidium iodide (PI).

Analysis: Analyze cell cycle distribution using flow cytometer (e.g., BD Accuri C6) and appropriate software [7].

Apoptosis Detection Protocol:

Staining: After this compound treatment, stain cells with Alexa Fluor 488 Annexin V and PI using commercial apoptosis detection kit.

Analysis: Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations by flow cytometry [7].

Therapeutic Potential and Future Directions

This compound has demonstrated significant in vivo anti-tumor efficacy in multiple xenograft models, supporting its potential as a therapeutic agent. In HT29 colorectal cancer and NCI-H441 lung cancer xenograft models in athymic BALB/c nu/nu mice, this compound effectively inhibited tumor growth after oral administration [1]. Furthermore, in KM12C colon cancer xenograft models, this compound exhibited anti-tumor activity, reinforcing its potential for treating Trk fusion-positive cancers [5].

The multi-kinase inhibitory profile of this compound presents both opportunities and challenges for therapeutic development. Simultaneous targeting of multiple oncogenic kinases (TrkA, Aurora A, c-Met, Flt3) could enhance efficacy across diverse cancer types and potentially overcome compensatory signaling mechanisms that often limit single-target agents [1] [2]. However, this polypharmacology necessitates careful assessment of potential on-target toxicities associated with each inhibited kinase.

Future development of this compound should focus on:

- Biomarker identification to select patient populations most likely to respond

- Combination strategies with conventional chemotherapeutics or other targeted agents

- Addressing resistance mechanisms through structural optimization

- Comprehensive safety profiling to establish therapeutic windows

References

- 1. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [scholarworks.gnu.ac.kr]

- 2. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [link.springer.com]

- 3. Effects of this compound on the Aurora A activity and growth ... [sciencedirect.com]

- 4. Effects of this compound on the Aurora A activity and growth ... [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound as a TrkA Kinase Inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound as a TrkA Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the aminopyridine derivative KRC-180 ... [pmc.ncbi.nlm.nih.gov]

KRC-108 Molecular Target Profile

| Target | Primary Role & Relevance | In Vitro Kinase Activity (IC₅₀) | Cellular Anti-Proliferative Activity (GI₅₀) | In Vivo Evidence |

|---|---|---|---|---|

| c-Met | Receptor Tyrosine Kinase (RTK); implicated in tumor growth, invasion, and metastasis [1] [2] [3]. | Potent inhibitor; more effective against oncogenic mutants (M1250T, Y1230D) than wild-type [1]. | GI₅₀ range: 0.01 to 4.22 µM across various cancer cell lines [1]. | Suppressed tumor growth in HT29 colorectal and NCI-H441 lung cancer xenograft models [1]. |

| TrkA | Tropomyosin receptor kinase A; NTRK gene fusions are oncogenic drivers in multiple cancers [4]. | Direct inhibition demonstrated in HTRF kinase assays [4]. | GI₅₀ of 220 nM in KM12C colon cancer cells (harbors NTRK1 gene fusion) [4]. | Exhibited anti-tumor activity in a KM12C colon cancer xenograft model [4]. |

| Flt3 | Receptor tyrosine kinase; important in hematologic malignancies like acute myeloid leukemia [1]. | Potent inhibitor in kinase panel assays [1]. | Data specifically from leukemic cell lines not available in search results; general GI₅₀ range applies [1]. | In vivo data for Flt3-specific context not available in search results. |

| Ron | Receptor tyrosine kinase; related to c-Met; involved in invasive growth [1]. | Potent inhibitor in kinase panel assays [1]. | General GI₅₀ range of 0.01 to 4.22 µM applies [1]. | In vivo data for Ron-specific context not available in search results. |

Detailed Experimental Protocols

The key findings on KRC-108 are based on standardized, robust experimental methods.

In Vitro Kinase Assay

- Purpose: To measure direct inhibition of kinase enzyme activity [4] [1].

- Method: A Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK kit was used. The assay measures the transfer of a phosphate group from ATP to a biotinylated substrate peptide by the recombinant kinase domain [4].

- Procedure:

- A kinase reaction mixture is prepared containing the recombinant kinase (e.g., TrkA), ATP, the substrate peptide, and serially diluted this compound [4].

- After the reaction, detection reagents are added. These include a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor) [4].

- Upon excitation, a FRET signal occurs only if the phosphorylated substrate is bound by both reagents. Inhibition of kinase activity reduces this signal [4].

- The TR-FRET signal is measured, and dose-response curves are generated to calculate the IC₅₀ value [4].

Cell-Based Anti-Proliferation Assay

- Purpose: To determine the compound's potency in inhibiting cancer cell growth [4] [1].

- Method: A tetrazolium-based (EZ-Cytox) cell viability assay [4].

- Procedure:

- Cancer cells (e.g., KM12C for TrkA) are plated in 96-well plates and allowed to adhere [4].

- Cells are treated with a range of this compound concentrations for 72 hours [4].

- A tetrazolium salt solution is added and incubated for several hours. Metabolically active cells convert this salt into a formazan dye, changing the solution's color [4].

- The absorbance is measured spectrophotometrically. The GI₅₀ value (the concentration that causes 50% growth inhibition) is calculated by nonlinear regression analysis [4].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the core signaling pathways disrupted by this compound and the consequent biological outcomes.

This compound inhibits multiple kinases, blocking downstream survival and growth signals.

Insights on Drug Resistance

Research indicates that cancer cells can develop resistance to targeted therapies like this compound. Studies on gastric cancer cells (MKN-45) with acquired resistance to this compound revealed a distinct adaptive mechanism [2].

- Observations: Resistant clones showed increased expression and phosphorylation of c-Met, suggesting the cancer cells amplify the target to overcome inhibition [2].

- Morphological Shift: The resistant cells underwent a shift from a rounded morphology to a more epithelial-like phenotype, accompanied by increased E-cadherin expression [2].

- Novel Mechanism: Immunoprecipitation experiments demonstrated a physical interaction between E-cadherin and c-Met in resistant cells, a phenomenon also observed in human gastric carcinoma tissue samples. This suggests that recruiting E-cadherin may be a mechanism to sustain c-Met signaling despite the presence of the inhibitor [2].

Conclusion for Research Applications

However, the documented resistance mechanism highlights a potential limitation of sustained c-Met inhibition and underscores the need for combination treatment strategies in future drug development efforts [2].

References

- 1. Evaluation of a multi-kinase inhibitor KRC - 108 as an anti-tumor agent... [link.springer.com]

- 2. Resistance to the c‑Met inhibitor this compound induces ... [spandidos-publications.com]

- 3. Current advances of targeting HGF/c-Met pathway in ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of KRC - 108 as a TrkA Kinase Inhibitor with... [pmc.ncbi.nlm.nih.gov]

KRC-108 scientific overview and discovery

KRC-108 Overview and Discovery

This compound is a small molecule kinase inhibitor originating from efforts to discover orally active c-Met kinase inhibitors [1] [2]. It features an aminopyridine structure substituted with a benzoxazole group [1]. The compound was first reported in a 2012 publication, where it was evaluated as an anti-cancer agent in vitro and in vivo [1] [2].

Kinase Inhibition Profile and Potency

This compound is characterized as a multi-kinase inhibitor. Initial kinase panel assays identified it as a potent inhibitor of several receptor tyrosine kinases [1] [3].

| Kinase Target | Inhibitory Activity Noted |

|---|---|

| c-Met (wild-type) | Potent inhibitor [1] [2] |

| c-Met (M1250T & Y1230D mutants) | Stronger inhibition than wild-type [1] [2] |

| Ron | Potent inhibitor [1] [2] |

| Flt3 | Potent inhibitor [1] [2] |

| TrkA (Tropomyosin receptor kinase A) | Potent inhibitor [1] [3] |

| ALK (Anaplastic lymphoma kinase) | Previously reported as a target [3] |

Anti-Proliferative Activity (In Vitro)

The anti-proliferative activity of this compound was measured by cytotoxicity assays across a panel of cancer cell lines. The GI₅₀ values (concentration for 50% growth inhibition) demonstrate its potency [1] [2].

| Cell Line / Model System | Tumor Type / Context | Reported GI₅₀ / Effect |

|---|---|---|

| Panel of Cancer Cell Lines | Various | GI₅₀ range: 0.01 μM to 4.22 μM [1] [2] |

| KM12C Cells | Colon cancer (NTRK1 gene fusion-positive) | GI₅₀: 220 nM [3] |

| MKN-45 Parental Cells | Gastric cancer | Sensitive [4] |

| MKN-45 this compound-Resistant Clones | Gastric cancer (resistance model) | Can proliferate in 1 μM this compound [4] |

In Vivo Efficacy

This compound has demonstrated efficacy in human tumor xenograft models in mice [1] [3].

| Xenograft Model | Cancer Type | Reported Outcome |

|---|---|---|

| HT29 | Colorectal cancer | Inhibition of tumor growth [1] [2] |

| NCI-H441 | Lung cancer | Inhibition of tumor growth [1] [2] |

| KM12C | Colon cancer (TrkA fusion-positive) | Anti-tumor activity [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key kinase signaling pathways that drive tumor cell proliferation and survival.

This compound inhibits TrkA and c-Met, suppressing downstream pro-survival signaling [3] [4].

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

In Vitro Kinase Activity Assay (HTRF)

This protocol is based on the method used to evaluate TrkA kinase inhibition [3].

Workflow:

General workflow for HTRF kinase activity assay to determine compound IC₅₀ [3].

- Kit: HTRF KinEASE-TK kit (Cisbio) [3].

- Enzyme: Recombinant protein containing the TrkA kinase domain [3].

- Reaction Conditions:

- Substrate: 0.1 μM TK-substrate biotin.

- ATP: 500 μM.

- TrkA Kinase: 1 ng.

- Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN₃ [3].

- Compound Treatment: this compound is serially diluted (3-fold) in DMSO and added to the reaction [3].

- Detection: After incubation, detection reagents are added, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured [3].

- Analysis: The dose-response curve is fitted by nonlinear regression to calculate the IC₅₀ value (e.g., using GraphPad Prism) [3].

Cell Viability Assay (Cytotoxicity)

This protocol was used to determine GI₅₀ values across multiple studies [3] [4].

- Cell Plating: Cells are plated in 96-well plates at a density of 2,000 cells/well and allowed to adhere [3].

- Compound Treatment: this compound is added in a 10-point, 3-fold serial dilution series (starting concentration typically 10 μM) and incubated for 72 hours [3].

- Viability Measurement: Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox Cell Viability Assay kit). After incubating with the reagent for ~3 hours, absorbance is measured [3] [4].

- GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) value is calculated using nonlinear regression analysis in software such as GraphPad Prism [3].

Resistance Mechanisms

Investigations into resistance mechanisms revealed that gastric cancer cells can develop resistance through phenotypic and molecular adaptations [4] [5].

- Key Findings in this compound-Resistant MKN-45 Gastric Cancer Cells:

- Upregulation of c-Met: Resistant cells showed increased expression and phosphorylation of c-Met protein [4].

- Morphological Change: Parental cells with a round, poorly differentiated morphology underwent an epithelial transition, adopting an epithelial-like phenotype [4] [5].

- Increased E-cadherin: The epithelial transition was consistent with a significant increase in E-cadherin expression [4].

- Protein Interaction: Immunoprecipitation assays confirmed a novel interaction between E-cadherin and the c-Met protein in resistant cells, suggesting a potential mechanism for sustained survival signaling [4].

Key Takeaways for Researchers

- Multi-Targeted Profile: this compound's activity against c-Met, TrkA, Ron, and Flt3 suggests potential in multiple cancer types, especially those driven by these kinases, such as tumors with NTRK1 fusions [1] [3].

- Consider Resistance Early: The observed resistance mechanism involving c-Met upregulation and epithelial transition with E-cadherin involvement highlights a potential challenge for long-term monotherapy and should be considered in drug development strategies [4].

- Favorable Drug Properties: this compound was noted to have properties favorable for drug development, including its pharmacokinetics, CYP450 inhibition profile, and microsomal stability [3].

References

- 1. Evaluation of a multi-kinase inhibitor KRC - 108 as an anti-tumor agent... [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a multi-kinase inhibitor KRC - 108 as an anti-tumor agent... [link.springer.com]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to the c-Met inhibitor this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to the c‑Met inhibitor KRC - 108 induces the epithelial... [spandidos-publications.com]

KRC-108 pharmacokinetics and toxicity profile

KRC-108 at a Glance

This compound is a multi-kinase inhibitor with a benzoxazole chemical structure. The table below summarizes its core characteristics based on the available research:

| Property | Description |

|---|---|

| Chemical Class | Aminopyridine substituted with benzoxazole [1] [2] |

| Primary Targets | c-Met, TrkA, Ron, Flt3 [1] [2] |

| Key Anti-tumor Evidence | In vitro activity against various cancer cell lines; in vivo efficacy in HT-29 colorectal and NCI-H441 lung cancer xenograft models [1] [2] |

| Reported Adverse Effects | Resistance in gastric cancer cells linked to epithelial transition and increased E-cadherin expression [3] |

| PK & Toxicity Profile | Favorable (based on prior data used for its selection as a development candidate), though specific quantitative data (e.g., half-life, AUC, LD50) is not provided in the available sources [4]. |

Mechanism of Action and Signaling Pathways

This compound acts as a potent ATP-competitive inhibitor for several kinase targets. Its anti-tumor effects are primarily achieved by inhibiting key signaling pathways that drive cancer cell survival and proliferation [4].

This compound inhibits multiple kinase targets and downstream signaling.

- Direct Kinase Inhibition: this compound directly binds to and inhibits the kinase domains of its targets, including c-Met and TrkA, as confirmed by in vitro kinase assays [4] [1]. It is notably more potent against some oncogenic mutant forms of c-Met (M1250T, Y1230D) than the wild-type protein [1].

- Impact on Downstream Signaling: By inhibiting these receptor tyrosine kinases, this compound suppresses the phosphorylation and activation of key downstream signaling molecules, including Akt, ERK1/2, and PLCγ [4]. This disruption blocks pro-survival and proliferative signals within the cancer cell.

- Induction of Cell Death: The collective inhibition of these pathways leads to potent anti-tumor effects, including:

Experimental Data and Protocols

In Vitro Kinase Activity and Cytotoxicity

The primary method for establishing this compound's potency is through in vitro kinase assays and cell viability tests.

- In Vitro Kinase Assay (HTRF)

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase domains.

- Protocol Summary: A reaction mixture containing the recombinant kinase domain (e.g., TrkA or JAK2), ATP, a biotinylated substrate peptide, and serially diluted this compound is prepared. After incubation, detection reagents are added, and a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The IC₅₀ is calculated by fitting the dose-response curve with nonlinear regression software [4] [5].

- Cell Viability Assay (GI₅₀)

- Purpose: To measure the compound's ability to inhibit the growth of cancer cell lines.

- Protocol Summary: Cancer cells (e.g., KM12C colon cancer cells or HEL92.1.7 erythroleukemia cells) are plated and treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox). The GI₅₀ value, representing the concentration that causes 50% growth inhibition, is calculated using nonlinear regression [4] [5].

The table below summarizes sample results from these assays for different cellular contexts:

| Cell / Kinase Context | Assay Type | Result | Citation |

|---|---|---|---|

| TrkA kinase domain | In vitro kinase assay (IC₅₀) | Potent inhibition (specific value not listed) | [4] |

| KM12C colon cancer cells (harbors NTRK1 fusion) | Cell viability (GI₅₀) | 220 nM | [4] |

| HEL92.1.7 erythroleukemia cells (harbors JAK2 V617F) | Cell viability (GI₅₀) for KRC-180 (a closely related analog) | ~1.5 µM | [5] |

| Panel of cancer cell lines | Cell viability (GI₅₀) | Ranged from 0.01 to 4.22 µM | [1] [2] |

In Vivo Efficacy

- Protocol Summary: Athymic BALB/c nu/nu mice are implanted with human cancer cells (e.g., HT-29 colorectal or NCI-H441 lung cancer) to form xenografts. Mice are then treated with this compound or a vehicle control, and tumor volume is measured over time. Studies have demonstrated that this compound administration significantly inhibits tumor growth in these models [4] [1].

Insights on Toxicity and Resistance

While a systematic toxicity profile is not available, one study provides critical insight into a resistance mechanism that has implications for long-term use.

- Acquired Resistance and Epithelial Transition: A study generating this compound-resistant clones from MKN-45 gastric cancer cells found that resistance was associated with:

- Increased c-Met Expression and Phosphorylation: The resistant cells showed higher levels of both total and activated c-Met [3].

- Morphological Change: Parental cells with a round morphology shifted to an epithelial-like phenotype in resistant clones [3].

- Upregulation of E-cadherin: This epithelial marker was increased in resistant cells and found to physically interact with the c-Met protein, suggesting a novel mechanism of resistance where cancer cells recruit E-cadherin to sustain c-Met signaling [3].

References

- 1. Evaluation of a multi-kinase inhibitor KRC - 108 as an anti-tumor agent... [link.springer.com]

- 2. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance to the c‑Met inhibitor KRC - 108 induces the epithelial... [spandidos-publications.com]

- 4. Characterization of KRC - 108 as a TrkA Kinase Inhibitor with... [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the aminopyridine derivative KRC-180 ... [spandidos-publications.com]

KRC-108 CYP450 inhibition and microsomal stability

Available Data on KRC-108

The identified data for this compound is limited to a single source. The table below summarizes the findings from the search.

| Property | Reported Finding for this compound | Source |

|---|---|---|

| CYP450 Inhibition | "Favorable properties for drug development" (specific isoforms and IC50 values not provided) | [1] |

| Microsomal Stability | "Favorable properties for drug development" (no quantitative clearance or half-life data provided) | [1] |

Standard Experimental Protocols

Since specific methodologies for this compound were not published, the following are standard, well-accepted experimental protocols in drug discovery for assessing these properties.

CYP450 Inhibition Assay

A common method for evaluating CYP450 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay [1].

Workflow for a TR-FRET-based kinase inhibition assay.

Detailed Protocol [1]:

Reaction Mixture: The assay is performed in a 96-well plate. The kinase reaction mixture contains:

- Recombinant kinase domain of the target (e.g., TrkA).

- A biotinylated tyrosine kinase substrate peptide (TK-substrate-biotin).

- ATP (at a concentration of 500 μM).

- The test compound (this compound), serially diluted in DMSO.

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).

Incubation and Detection: After an incubation period to allow the phosphorylation reaction, detection reagents are added. These typically include:

- Streptavidin-conjugated XL665: Binds to the biotinylated substrate.

- Europium (Eu3+)-cryptate-labeled anti-phosphotyrosine antibody: Binds to the phosphorylated product. If the substrate is phosphorylated, the two detection reagents are brought into close proximity, enabling a TR-FRET signal.

Data Analysis: The TR-FRET signal is measured at 615 nm and 665 nm. The signal ratio is used to determine the degree of enzyme inhibition. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated using nonlinear regression analysis (e.g., with GraphPad Prism software).

Microsomal Stability Assay

The microsomal stability assay measures the in vitro intrinsic clearance of a compound, typically using liver microsomes [2].

General workflow for determining metabolic stability in liver microsomes.

Detailed Protocol [2]:

Incubation: Liver microsomes (a subcellular fraction containing membrane-bound CYP450 enzymes) are incubated with the test compound at 37°C in the presence of the co-factor NADPH, which initiates the CYP450-mediated metabolic reaction.

Sampling and Termination: Samples are removed from the incubation at predetermined time points (e.g., over 45 minutes). The reaction is immediately terminated by adding an organic solvent like acetonitrile, which precipitates the proteins.

Analysis: After centrifugation, the supernatant is analyzed using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This monitors the disappearance of the parent compound over time.

Data Calculation:

- The natural logarithm of the percentage of the parent compound remaining is plotted against time.

- The elimination rate constant ((k)) is determined from the slope of the line.

- The in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int})) are calculated using the following equations, where (V) is the incubation volume per mg of microsomal protein:

- (t_{1/2} (min) = \frac{\ln(2)}{k})

- (CL_{int} (\mu L/min/mg) = V \times \frac{\ln(2)}{t_{1/2}})

Interpretation and Next Steps

The statement that this compound has "favorable" CYP and stability properties suggests it is not a potent, non-specific inhibitor of major CYP enzymes and is not rapidly metabolized in vitro [1]. This is a positive early indicator in drug discovery.

To obtain the specific quantitative data required for a thorough technical guide, I suggest the following:

- Contact the Authors: Directly reaching out to the corresponding author of the source paper [1] may yield the underlying numerical data.

- Commercial Screening: Contract research organizations (CROs) like Cyprotex [2] offer standardized and validated testing services for comprehensive CYP450 inhibition profiling (across multiple isoforms like CYP3A4, 2D6, etc.) and microsomal stability, which would generate the missing quantitative data.

References

KRC-108 c-Met Flt3 Ron TrkA multi-kinase activity

Quantitative Profiling of KRC-108 Activity

The tables below summarize the key quantitative data from preclinical studies on this compound.

Table 1: Kinase Inhibition Profile and In Vitro Anti-Proliferative Activity

| Kinase / Cell Line Assay | Metric (GI₅₀ or IC₅₀) | Value (μM) | Notes / Context |

|---|---|---|---|

| c-Met (Wild Type) | IC₅₀ | Not specified | Potent inhibitor [1] |

| c-Met (M1250T, Y1230D) | IC₅₀ | Not specified | Stronger inhibition than wild type [1] |

| Ron | IC₅₀ | Not specified | Potent inhibitor [1] |

| Flt3 | IC₅₀ | Not specified | Potent inhibitor [1] |

| TrkA | IC₅₀ | Not specified | Potent inhibitor; confirmed in a 2022 study [2] [3] |

| Cancer Cell Line Panel | GI₅₀ Range | 0.01 - 4.22 | Broad anti-proliferative activity across various lines [1] [4] |

| KM12C Colon Cancer Cells | GI₅₀ | 0.22 | Cells harbor NTRK1 gene fusion [2] |

Table 2: In Vivo Efficacy and Experimental Methodologies

| Category | Detail | Description |

|---|---|---|

| In Vivo Efficacy | HT29 Colorectal Cancer Xenograft | Significant tumor growth inhibition in mice [1] [4] |

| NCI-H441 Lung Cancer Xenograft | Significant tumor growth inhibition in mice [1] [4] | |

| KM12C Cell Xenograft (TrkA-dependent) | Significant tumor growth inhibition in mice [2] | |

| Key Experimental Protocols | In Vitro Kinase Assay | HTRF KinEASE-TK kit; recombinant TrkA kinase domain [2] |

| Cell Viability Assay (In Vitro) | Tetrazolium-based (EZ-Cytox) assay after 72h compound exposure [2] | |

| Cell-based Mechanism Analysis | Immunoblotting for signaling proteins (p-Akt, p-ERK1/2, p-PLCγ) [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases and inducing cell death.

- Multi-Kinase Inhibition: this compound simultaneously targets c-Met, Ron, Flt3, and TrkA, disrupting several pro-cancer signaling pathways that regulate cell proliferation, survival, and migration [1] [2].

- Effect on TrkA Fusion Protein: In cancers with NTRK1 gene fusions (e.g., KM12C cells), this compound inhibits constitutively active TrkA fusion proteins, suppressing downstream signaling through Akt, PLCγ, and ERK1/2 pathways [2].

- Induction of Cell Death: Treatment with this compound triggers cell cycle arrest, apoptotic cell death, and autophagy in cancer cells harboring TrkA fusions [2].

The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular consequences.

> this compound inhibits the TrkA fusion protein and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of cell death.

Drug Development Context

This compound represents a promising lead compound in the field of kinase inhibitor therapeutics.

- Chemical Structure: this compound is an aminopyridine compound substituted with a benzoxazole ring, specifically 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine [2].

- Therapeutic Potential: As a multi-kinase inhibitor, this compound may be effective against various cancers, particularly those driven by TrkA fusion proteins, a known target in NTRK fusion-positive cancers [2] [3].

- Favorable Drug Properties: this compound has shown favorable pharmacokinetics, CYP450 inhibition profile, microsomal stability, and acute toxicity data, supporting its potential for further drug development [2].

References

- 1. Evaluation of a multi - kinase inhibitor KRC - 108 as an anti-tumor agent... [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a TrkA Kinase Inhibitor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a multi - kinase inhibitor KRC - 108 as an anti-tumor agent... [link.springer.com]

In Vitro Kinase Assay Protocol for KRC-108 on TrkA

This document provides a detailed methodology for assessing the inhibitory activity of the benzoxazole compound KRC-108 against Tropomyosin Receptor Kinase A (TrkA), based on a published study [1] [2] [3]. The protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.

Principle

The assay measures the inhibition of TrkA kinase activity by detecting a decrease in phosphorylation of a biotinylated substrate. The readout is a TR-FRET signal, which is inversely proportional to the inhibitor's potency [1].

Materials and Reagents

- Kinase Assay Kit: HTRF KinEASE-TK kit (Cisbio) [1].

- Target Kinase: Recombinant protein containing the TrkA kinase domain (available from Invitrogen/Thermo Fisher Scientific) [1].

- Test Compound: this compound (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine). Prepare a 10 mM stock solution in DMSO and store at -20°C [1].

- Substrate: TK-substrate biotin [1].

- Cofactor: ATP [1].

- Kinase Reaction Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM orthovanadate, 0.01% bovine serum albumin (BSA), and 0.02% NaN₃ [1].

- Equipment: A multilabel plate reader capable of detecting TR-FRET signals (e.g., Victor X5 from PerkinElmer) [1].

Experimental Workflow

The assay procedure can be visualized in the following workflow diagram:

Step-by-Step Procedure

- Compound Dilution: Prepare a 3-fold serial dilution of this compound in DMSO to generate a 10-point concentration curve. The study used a starting concentration of 10 µM for the highest dose point. Include a control well with DMSO only (no inhibitor) [1].

- Reaction Mixture Assembly: In a 96-well plate, combine the following components in kinase reaction buffer for a final reaction volume:

- TrkA Kinase: 1 ng per well.

- TK-substrate Biotin: 0.1 µM.

- ATP: 500 µM.

- This compound: Add the serial dilutions to respective wells. Ensure the DMSO concentration is equalized (e.g., 1% final concentration) across all wells [1].

- Kinase Reaction: Incubate the reaction mixture at room temperature for the duration specified by the HTRF KinEASE-TK kit protocol.

- Signal Detection: After the incubation period, stop the reaction by adding the detection reagents (EDTA-containing buffer and Eu³⁺-cryptate-labeled anti-phospho-substrate antibody) as per the kit instructions. Following a further incubation, measure the TR-FRET signal at 615 nm and 665 nm using a compatible multilabel reader [1].

- Data Analysis:

- Calculate the ratio of the emission signals (665 nm / 615 nm).

- Plot the signal ratio against the logarithm of the this compound concentration.

- Fit the dose-response curve using nonlinear regression analysis (e.g., with GraphPad Prism software).

- Determine the half-maximal inhibitory concentration (IC₅₀) value from the fitted curve [1].

Key Experimental Findings for this compound

The following table summarizes the primary results from the study that employed the above protocol and subsequent cell-based assays.

| Assay Type | Description | Key Result | Context/Implication |

|---|---|---|---|

| In Vitro Kinase Assay [1] | Measurement of TrkA kinase activity inhibition. | This compound inhibited TrkA activity in a dose-dependent manner. | Confirms this compound is a direct TrkA kinase inhibitor. |

| Cell Viability Assay (GI₅₀) [1] [4] | 72-hour treatment of KM12C colon cancer cells (harboring NTRK1 fusion). | GI₅₀ of 220 nM. | Demonstrates potent anti-proliferative effect in a TrkA fusion-positive cancer model. |

| Downstream Signaling [1] [3] | Immunoblot analysis of KM12C cells. | Suppressed phosphorylation of Akt, PLCγ, and ERK. | This compound blocks the primary oncogenic signaling pathways downstream of TrkA. |

| Mechanism of Cell Death [1] | Analysis of this compound-treated KM12C cells. | Induced cell cycle arrest, apoptotic cell death, and autophagy. | Suggests multiple mechanisms contribute to the anti-tumor effect. |

| In Vivo Efficacy [1] | KM12C cell xenograft model in mice. | Exhibited significant anti-tumor activity. | Supports the potential of this compound as a therapeutic agent. |

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by directly inhibiting TrkA kinase, which is constitutively activated in certain cancers due to NTRK1 gene fusions. The diagram below illustrates the signaling pathway and the points where this compound acts.

Application Notes for Researchers

- Multi-Kinase Profile: Be aware that this compound is a multi-kinase inhibitor. Prior kinase panel profiling identified it as a potent inhibitor of c-Met, Ron, and Flt3, in addition to TrkA [4] [5]. This property should be considered when interpreting results in complex biological systems.

- Positive Controls: When establishing this assay, consider including a known TrkA inhibitor as a positive control.

- Cell-Based Validation: The in vitro kinase data is strongly supported by cell-based assays. For comprehensive analysis, follow up with viability assays using NTRK fusion-positive cell lines and immunoblotting to confirm inhibition of downstream pathway phosphorylation [1].

- Drug Combination Potential: The study also explored combining this compound with 5-fluorouracil (5-FU) in KM12C cells. The combination was analyzed using the Chou-Talalay method, which could serve as a template for investigating synergistic effects with other chemotherapeutic agents [1].

Conclusion

This protocol provides a reliable method for evaluating the TrkA inhibitory activity of this compound. The summarized data confirms that this compound is a potent TrkA inhibitor with compelling anti-tumor activity in models of Trk fusion-positive cancer, making it a promising candidate for further therapeutic development.

References

- 1. Characterization of KRC - 108 as a TrkA Inhibitor with... Kinase [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound as a TrkA Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor ... [koreascience.kr]

- 4. Evaluation of a multi- kinase inhibitor KRC - 108 as an anti-tumor agent... [link.springer.com]

- 5. Evaluation of a multi-kinase inhibitor this compound as an anti- ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: KRC-108 Cell Viability Assessment in KM12C Colon Cancer Models

Introduction to Cell Viability Assessment in Colon Cancer Research

Cell viability assays are fundamental tools in cancer research that measure the proportion of living, healthy cells within a population following experimental interventions. These assays provide critical information about cellular health, treatment efficacy, and mechanistic responses to therapeutic agents. In colorectal cancer (CRC) research, particularly using the KM12C cell line model, viability assessment enables researchers to evaluate potential anti-cancer compounds, determine safe dosage ranges, and establish mechanisms of drug action. The KM12C cell line represents a valuable model system as it was established from a primary colorectal carcinoma classified as Dukes' stage and serves as the parental line for highly metastatic sublines (KM12SM and KM12L4A), allowing comparative studies of metastatic progression and drug resistance mechanisms. [1]

Understanding cell viability extends beyond simple live/dead quantification, as cells can exist in various states including senescent, apoptotic, or necrotic, each with distinct functional characteristics. According to the Nomenclature Committee on Cell Death, a cell is considered dead when "the plasma membrane's barrier function is irreversibly lost, the cell forms apoptotic bodies, or the cell is engulfed by professional phagocytes." [2] The Organisation for Economic Co-operation and Development (OECD) has established a standardized classification system for viability methods, categorizing them into: non-invasive cell structure damage, invasive cell structure damage, cell growth, and cellular metabolism. This classification ensures consistency, reliability, and regulatory compliance in scientific research, making it particularly valuable for preclinical drug development. [2]

Cell Viability Assay Selection and Principles

OECD Classification of Viability Assays

The OECD framework provides a standardized approach to categorize cell viability assessment methods, which is essential for regulatory acceptance and data comparability across different laboratories and studies. Within this classification, various methods operate on distinct principles, each with specific advantages and limitations that researchers must consider when designing experiments with KM12C colon cancer cells. [2]

Table: OECD Classification of Cell Viability Assays with Applications to KM12C Colon Cancer Research

| OECD Category | Example Assays | Measurement Principle | KM12C Application Context |

|---|---|---|---|

| Non-invasive Cell Structure Damage | LDH release, AK release | Measures enzymes leaking from damaged cells | Detection of membrane integrity loss after drug treatment |

| Invasive Cell Structure Damage | Trypan blue, Propidium iodide, Hoechst stains | Dyes enter compromised membranes | Distinguishing live/dead cells in population analyses |

| Cell Growth | Clonogenic assays, Population doubling | Measures proliferative capacity | Long-term self-renewal capability after treatment |

| Cellular Metabolism | MTT, WST, ATP assays | Measures metabolic activity | Mitochondrial function after oxidative stress |

| Cell Death Pathways | Annexin V, Caspase activation | Detects apoptotic markers | Mechanism of drug-induced cell death |

KM12C Cell Line Characteristics and Considerations

The KM12C cell line possesses specific biological characteristics that influence assay selection and interpretation. Research has demonstrated that compared to its metastatic derivatives (KM12L4A and KM12SM), KM12C cells exhibit lower clonogenicity in soft agar assays, suggesting reduced self-renewal capacity. Additionally, KM12C cells show distinct expression patterns of cancer stem cell markers, with approximately 55% positivity for CD133, compared to nearly universal positivity in metastatic variants. These cells also express lower levels of stemness transcription factors SOX-2, Nanog, and OCT-4, which are essential for maintaining self-renewal capabilities. Interestingly, KM12C cells demonstrate reduced susceptibility to Natural Killer (NK) cell-mediated cytotoxicity compared to their metastatic counterparts, despite lower expression of NKG2D ligands. These biological differences must be considered when selecting and interpreting viability assays for this specific model system. [1]

Detailed Experimental Protocols

Metabolic Activity Assay (MTT Protocol)

The MTT assay measures cellular metabolic activity via the reduction of yellow tetrazolium salts to purple formazan crystals by active mitochondrial dehydrogenases in living cells. This method provides a quantitative assessment of viable cell number following experimental treatments and is widely used for initial drug screening approaches. [3]

Materials Required:

- KM12C cells (ATCC-derived)

- McCoy's 5A Medium supplemented with 10% FBS, 2mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin

- MTT reagent (Thiazolyl Blue Tetrazolium Bromide, Sigma-Aldrich)

- Dimethyl sulfoxide (DMSO, Sigma-Aldrich)

- 96-well tissue culture plates

- Microplate reader capable of measuring 570 nm absorbance

Procedure:

- Cell Seeding: Harvest exponentially growing KM12C cells and seed at a density of 2.5 × 10³ cells/well in 96-well plates. Include background control wells without cells.

- Incubation: Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ atmosphere.

- Treatment Application: Prepare serial dilutions of experimental compounds (e.g., oxaliplatin, β-carotene) in complete medium. Remove culture medium from wells and replace with 200 μL treatment media. Include vehicle controls.

- Exposure Period: Incubate cells with treatments for 48 hours under standard culture conditions.

- MTT Application: Carefully remove treatment media and add 200 μL MTT solution (0.5 mg/mL in serum-free medium) to each well.

- Formazan Formation: Incubate plates for 4 hours at 37°C, protecting from light.

- Solubilization: Remove MTT solution and add 100 μL DMSO to each well to dissolve formed formazan crystals.

- Absorbance Measurement: Gently agitate plates and measure absorbance at 570 nm using a microplate reader, with reference wavelength of 630 nm.

- Data Calculation: Calculate percentage viability relative to vehicle-treated controls after background subtraction. [3]

Clonogenic Survival Assay

The clonogenic assay measures the ability of single cells to form colonies following treatment, providing information about long-term reproductive viability and self-renewal capacity. This method is particularly relevant for assessing effects on cancer stem cells within the KM12C population. [1] [3]

Materials Required:

- KM12C and KM12C/OXA (oxaliplatin-resistant variant) cells

- 6-well tissue culture plates

- Agar (Sigma-Aldrich)

- Crystal violet staining solution

- Complete culture medium

Procedure:

- Base Agar Layer: Prepare 0.5% agar in complete medium and add 1.5 mL to each well of 6-well plates. Allow to solidify at room temperature.

- Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions.

- Top Agar Layer: Mix 300 cells with 0.35% agar in complete medium (maintained at 40°C) and overlay 1.5 mL onto base layer.

- Treatment Application: After top layer solidification, carefully add 1 mL complete medium containing desired drug concentrations.

- Incubation Period: Culture plates for 10-14 days at 37°C in 5% CO₂, adding fresh medium with treatments twice weekly.

- Colony Counting: Fix colonies with 70% ethanol and stain with 0.005% crystal violet. Count colonies >100 μm diameter using an inverted microscope equipped with image analysis software.

- Analysis: Calculate colony forming efficiency as (colonies counted / cells seeded) × 100%. Normalize to vehicle control to determine relative survival. [1] [3]

Flow Cytometry-Based Viability Assessment

Multiparameter flow cytometry enables simultaneous assessment of viability with other cellular characteristics, including apoptosis markers, cell cycle status, and stem cell marker expression.

Materials Required:

- Propidium iodide (PI) or 7-AAD viability dye

- Annexin V-FITC conjugate

- Antibodies for surface markers (CD133, CD44, EpCAM)

- Flow cytometry staining buffer (PBS + 2% FBS)

- BD FACS Calibur or similar flow cytometer

Procedure:

- Cell Harvesting: Collect both adherent and floating KM12C cells following treatment.

- Washing: Pellet cells at 300 × g for 5 minutes and wash twice with cold PBS.

- Viability Staining: Resuspend cells in staining buffer containing PI (1 μg/mL) and incubate for 5 minutes at room temperature, protected from light.

- Annexin V Staining: For apoptosis detection, add Annexin V-FITC and incubate for 15 minutes in binding buffer.

- Surface Marker Staining: For cancer stem cell analysis, incubate cells with antibodies against CD133-PE, CD44-FITC, and EpCAM-PerCP Cy5.5 for 30 minutes at 4°C.

- Analysis: Acquire data on flow cytometer within 1 hour, using appropriate compensation controls. Analyze viability in specific subpopulations using sequential gating strategies. [1]

Table: Comparison of Cell Viability Assay Methodologies for KM12C Cells

| Parameter | MTT Assay | Clonogenic Assay | Flow Cytometry |

|---|---|---|---|

| Endpoint Measured | Metabolic activity | Reproductive capacity | Membrane integrity/Marker expression |

| Time Required | 2-3 days | 10-14 days | 1 day |

| Throughput | High | Low | Medium |

| Cost | Low | Medium | High |

| Information Depth | Population average | Functional capacity | Single-cell multiparameter |

| Key Limitations | Indirect measure, metabolic interference | Labor-intensive, subjective counting | Requires specialized equipment |

| KM12C Specific Insights | Detects metabolic shifts | Measures stem-like cell activity | Identifies subpopulations |

KM12C-Specific Experimental Considerations

Metabolic and Signaling Pathway Considerations

KM12C cells exhibit particular signaling pathway activities that influence viability assay results and interpretation. As a primary colon cancer cell line, KM12C possesses characteristic KRAS signaling patterns relevant to colorectal cancer pathophysiology. In normal colon epithelium, KRAS is the predominant RAS isoform expressed (~88%), and it signals through multiple effector pathways including Raf-MAPK, PI3K, and RalGDS. These pathways regulate fundamental processes such as ISC proliferation, self-renewal, and differentiation. When designing viability experiments, researchers should consider that KM12C cells may contain wild-type or mutant KRAS, which significantly influences pathway activation and drug responses. [4]

The JAK/STAT signaling pathway has emerged as particularly relevant in colon cancer viability assessments. Studies combining oxaliplatin with β-carotene demonstrated that this combination upregulated apoptosis and suppressed stem cell-related JAK/STAT signaling in CRC models. This pathway regulation contributed to enhanced cytotoxicity and reduction of cancer stemness characteristics. When treating KM12C cells with therapeutic agents, monitoring JAK/STAT activity can provide mechanistic insights beyond simple viability measurements. [3]

Cancer Stemness and Drug Resistance Assessment

The KM12C model offers unique opportunities for studying cancer stem cell dynamics and drug resistance mechanisms. Research comparing KM12C with its metastatic derivatives revealed important differences in stemness characteristics. While KM12C cells show lower baseline expression of stemness markers compared to metastatic variants, they still contain subpopulations with stem-like properties that can be quantified through specific assays. [1]

For drug resistance studies, establishing oxaliplatin-resistant KM12C sublines (KM12C/OXA) through gradual exposure to increasing oxaliplatin concentrations (0.5 μM to 5 μM over 4 weeks) enables investigation of resistance mechanisms. These resistant cells demonstrate altered viability responses and typically show upregulated JAK/STAT signaling, enhanced clonogenic potential, and reduced apoptotic sensitivity. Combining conventional cytotoxics with stemness-targeting agents like β-carotene has demonstrated potential in overcoming this resistance, highlighting the importance of assessing multiple viability parameters beyond simple metabolic activity. [3]

NK Cell-Mediated Cytotoxicity Applications

KM12C cells exhibit distinct immune susceptibility profiles that enable specialized viability applications. Compared to their metastatic counterparts (KM12L4A and KM12SM), KM12C cells demonstrate reduced susceptibility to Natural Killer cell-mediated cytotoxicity despite lower expression of NKG2D ligands. This characteristic makes them valuable for studying immune evasion mechanisms in primary colorectal cancers. [1]

NK Cytotoxicity Protocol:

- Effector Cell Preparation: Maintain NK-92 cells in α-MEM with 12.5% FBS, 12.5% horse serum, and 400 U/mL recombinant human IL-2.

- Target Cell Preparation: Label KM12C cells with calcein-AM or similar fluorescent dye.

- Co-culture Setup: Mix effector and target cells at varying ratios (0:1, 0.1:1, 1:1, 5:1, 10:1) in round-bottom 96-well plates.

- Incubation: Centrifuge plates briefly (100 × g, 2 minutes) to initiate cell contact and incubate 4 hours at 37°C.

- Viability Measurement: Collect supernatants and measure fluorescence release (ex/em 485/535 nm).

- Calculation: Determine specific lysis using formula: (Experimental - Spontaneous Release) / (Maximum - Spontaneous Release) × 100. [1]

Data Analysis and Interpretation

Normalization and Quantification Methods

Proper data analysis is crucial for accurate interpretation of KM12C viability results. Different assay types require specific normalization approaches to account for experimental variables and generate meaningful comparisons between treatment conditions.

For metabolic assays like MTT, data should be normalized to vehicle-treated controls to calculate percentage viability. Dose-response curves can be generated by plotting percentage viability against log-transformed drug concentrations, from which IC₅₀ values can be calculated using four-parameter logistic nonlinear regression. For KM12C cells treated with oxaliplatin and β-carotene, reported IC₅₀ values are approximately 1.566 μM for oxaliplatin and 32.51 μM for β-carotene as single agents, with combination treatments typically showing enhanced potency. [3]

Clonogenic assay data should be expressed as colony forming efficiency (CFE), calculated as (number of colonies counted / number of cells seeded) × 100%. Treatment effects are then presented as relative CFE compared to control. In KM12C cells, baseline CFE values are typically lower than metastatic variants, with approximately 2-3% of seeded cells forming colonies under standard conditions. Treatments that target cancer stem cells, such as β-carotene combined with oxaliplatin, may demonstrate more pronounced effects in clonogenic assays compared to metabolic viability tests, reflecting their impact on self-renewal capacity. [1] [3]

Statistical Analysis and Experimental Design

Power analysis should be conducted prior to experimentation to determine appropriate sample sizes, particularly when expecting small effect sizes. For KM12C studies comparing parental and metastatic variants, researchers should account for inherent biological variability in stemness characteristics and metabolic profiles between these lines. Additionally, when conducting long-term assays like clonogenic studies, appropriate controls must be included to account for potential changes in media composition, growth factor depletion, and environmental variations. [1]

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Several technical challenges may arise when performing viability assays with KM12C cells. For MTT assays, excessive background signal or high variability can result from incomplete dissolution of formazan crystals, which can be addressed by ensuring adequate DMSO volume and thorough mixing. Precipitation in media or uneven crystal formation may indicate bacterial contamination or serum batch variability, respectively. [3]

In clonogenic assays, common issues include poor colony formation despite adequate cell viability, which may stem from excessive cell handling, agar overheating during preparation, or insufficient nutrient supply during extended culture. Optimization may require adjusting agar temperature (<40°C), reducing disturbance during medium changes, and ensuring adequate gas exchange. For KM12C cells specifically, colony formation may be inherently lower than metastatic variants, requiring adjustment of seeding densities or culture duration. [1]

Flow cytometry viability assessment may be compromised by autofluorescence, particularly when using KM12C cells with high intrinsic fluorescence. This can be addressed through proper compensation controls and including fluorescence-minus-one (FMO) controls. Additionally, time between staining and analysis should be minimized to prevent dye leakage or internalization, particularly when using membrane-impermeant dyes like propidium iodide. [2]

KM12C-Specific Optimization Guidelines

The KM12C cell line requires specific optimization considerations distinct from other colorectal cancer models. Due to its origin from a primary tumor, KM12C cells exhibit slower growth kinetics compared to many established CRC lines, requiring adjustment of assay timelines. Researchers should confirm optimal seeding densities through pilot experiments, typically ranging from 2.5×10³ cells/well for 96-well MTT assays to 300 cells/well for clonogenic assays in 6-well plates. [1] [3]

Passage number effects should be carefully monitored, with recommendations to use cells between passages 15-35 for consistency. Higher passage numbers may result in drift in stemness marker expression and altered drug sensitivity profiles. Additionally, researchers should regularly authenticate KM12C cells and monitor for mycoplasma contamination, which significantly impacts viability results and cellular metabolism. [1]

Visual Workflows and Experimental Planning

Cell Viability Experimental Planning Workflow

Diagram Title: KM12C Viability Assessment Workflow

JAK/STAT Signaling in Drug Response Mechanism

Diagram Title: JAK/STAT in Drug Response Mechanism

Conclusion

Cell viability assessment in KM12C colon cancer models provides critical insights for colorectal cancer research and drug development. The comprehensive protocols and application notes detailed in this document enable researchers to design, execute, and interpret viability experiments that account for the specific biological characteristics of the KM12C system. By selecting appropriate assays based on experimental objectives and following standardized methodologies, researchers can generate reliable, reproducible data that advances our understanding of colorectal cancer biology and therapeutic interventions.

The integration of multiple assessment methods—from rapid metabolic screens to sophisticated clonogenic and multiparameter flow cytometric analyses—provides complementary information about treatment effects on bulk populations and critical cancer stem cell subpopulations. Furthermore, the consideration of KM12C-specific signaling pathways, particularly KRAS and JAK/STAT activities, enables mechanistic insights that extend beyond simple viability quantification. Through rigorous application of these protocols and thoughtful data interpretation, researchers can contribute meaningful advances in colorectal cancer research using the KM12C model system.

References

- 1. Metastatic colon cancer cell populations contain more ... [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Current State of Cell Viability ... [pmc.ncbi.nlm.nih.gov]

- 3. Combination of oxaliplatin and β-carotene ... [synapse.koreamed.org]

- 4. Signaling pathways in intestinal homeostasis and colorectal ... [biosignaling.biomedcentral.com]

KRC-108 treatment in vivo xenograft mouse model

A Framework for Your Application Notes and Protocols

Once you have located the relevant primary literature or data, you can structure your document using the following framework. The tables and diagrams below are templates based on common practices in the field, which you can adapt once you have the specific data for KRC-108.

Application Note: Evaluation of this compound Anti-Tumor Efficacy in a [Cancer Type] Xenograft Mouse Model

1. Introduction This section should introduce this compound, including its molecular target, mechanism of action, and rationale for testing it in your specific cancer model.

2. Materials and Methods (Detailed Protocol) This is the core of your experimental protocol.

- Cell Line and Culture: Specify the human cancer cell line used (e.g., HCT-116 for colorectal cancer [1]).

- Animal Model: Detail the mouse strain (e.g., athymic nude mice, NOD-scid IL2Rγnull (NSG) mice [2] [3]), age, and sex.

- Xenograft Establishment:

- Subcutaneous Model: Inoculate mice with a suspension of cancer cells (e.g., 2 × 10^6 cells/mouse [4]) in the flank.

- Orthotopic or Metastatic Model: For more clinically relevant models, consider techniques like splenic injection to study liver metastasis [4] [3] or the novel cecal epithelium transplantation method for colorectal cancer [5].

- Dosing Regimen: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into groups.

- Treatment Groups: Typically include Vehicle Control, this compound (at multiple doses), and a positive control drug.

- Formulation: Specify how this compound is dissolved (e.g., in saline, DMSO/saline mix, or another vehicle).

- Route and Schedule: Define the administration route (oral gavage, intraperitoneal injection, etc.) and frequency (e.g., daily, twice weekly).

Table: Example In Vivo Dosing Protocol

| Group | Treatment | Dose | Route | Frequency |

|---|---|---|---|---|

| 1 | Vehicle Control | n/a | e.g., Oral Gavage | Daily |

| 2 | This compound | e.g., 10 mg/kg | e.g., Oral Gavage | Daily |

| 3 | This compound | e.g., 50 mg/kg | e.g., Oral Gavage | Daily |

| 4 | Positive Control | e.g., 5-FU, 25 mg/kg | Intraperitoneal | Twice Weekly |

- Tumor Monitoring and Endpoint Analysis:

- Tumor Volume: Measure tumor dimensions 2-3 times weekly with calipers. Calculate volume using the formula:

Volume = 0.5 × (Length) × (Width)²[4]. - Body Weight: Monitor as an indicator of systemic toxicity.

- Terminal Analysis: At the end of the study, harvest tumors and weigh them. Tissue samples can be used for:

- Tumor Volume: Measure tumor dimensions 2-3 times weekly with calipers. Calculate volume using the formula:

3. Expected Results and Data Analysis Once you have the data, you can summarize it in tables and figures.

Table: Example Summary of Efficacy Data

| Group | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%, Mean ± SD) |

|---|---|---|---|

| Vehicle Control | e.g., 850 ± 150 | - | e.g., +5.2 ± 3.1 |

| This compound (10 mg/kg) | e.g., 550 ± 120 | e.g., ~35% | e.g., +3.8 ± 2.5 |

| This compound (50 mg/kg) | e.g., 300 ± 80 | e.g., ~65% | e.g., -2.1 ± 4.0* |

| Positive Control | e.g., 400 ± 90 | e.g., ~53% | e.g., -8.5 ± 5.2* |

\Indicates potential toxicity*

4. Workflow and Pathway Diagrams Below are generic templates for an experimental workflow and a signaling pathway diagram. You should modify the content based on this compound's specific mechanism.

References

- 1. Tailoring a novel colorectal cancer stem cell-targeted therapy ... [pmc.ncbi.nlm.nih.gov]

- 2. Genetically diverse mouse platform to xenograft cancer cells [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic changes in immune cells in humanized liver ... [nature.com]

- 4. CircIFNGR2 enhances proliferation and migration of CRC ... [nature.com]

- 5. Establishment of a novel mouse model of colorectal cancer by ... [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol-induced colorectal cancer progression and its ... [bmccancer.biomedcentral.com]

- 7. Patient Characteristics Associated with Growth of ... [pmc.ncbi.nlm.nih.gov]

KRC-108 Western blot analysis phospho-TrkA signaling

KRC-108 and Its Action on TrkA Signaling

This compound is a benzoxazole compound identified as a Tropomyosin receptor kinase A (TrkA) inhibitor. TrkA is a receptor tyrosine kinase encoded by the NTRK1 gene, and its signaling mediates cell proliferation, differentiation, and survival. This compound has shown anti-tumor effects, particularly in cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line [1].

The proposed mechanism of action involves the inhibition of TrkA kinase activity, which suppresses the phosphorylation of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2. This inhibition leads to suppressed cell growth, cell cycle arrest, apoptotic cell death, and the induction of autophagy in treated cancer cells [1].

Experimental Model & Treatment Protocol

The following table summarizes the key experimental details from the foundational research study for your replication.

| Aspect | Details from Literature (KM12C Model) |

|---|---|

| Cell Line | KM12C colon cancer cells (harboring an NTRK1 gene fusion) [1] |

| In Vivo Model | KM12C cell xenograft model [1] |

| Key Findings | Inhibition of TrkA kinase activity; suppression of downstream phospho-protein signaling (Akt, PLCγ, ERK1/2); induction of cell cycle arrest, apoptosis, and autophagy; anti-tumor activity in vivo [1] |

Recommended Western Blot Analysis Protocol

Based on vendor specifications for commonly used antibodies, here is a detailed protocol you can adapt to analyze phospho-TrkA signaling after this compound treatment.

| Antibody Target | Supplier / Catalog # | Recommended Dilution (WB) | Immunogen / Specificity |

|---|---|---|---|

| Phospho-TrkA (Tyr490) | Cell Signaling Tech #9141 [2] | 1:1000 | Synthetic phosphopeptide around Tyr490 of human TrkA. Detects endogenous TrkA only when phosphorylated at Tyr490. Also detects phospho-TrkB/TrkC [2]. |

| Phospho-TrkA (Tyr490) | Thermo Fisher #PA5-104674 [3] | 1:500-1:2,000 | Synthesized peptide from human NTRK1 around phosphorylated Tyr490 [3]. |

| Phospho-TrkA (Tyr785) | R&D Systems (Bio-Techne) #AF5479 [4] | 1 µg/mL | Phosphopeptide containing the human TrkA Tyr785 site. Detects TrkA when phosphorylated at Y785 [4]. |